molecular formula C9H10F3NO2 B13599689 2-Amino-2-(3-(trifluoromethoxy)phenyl)ethan-1-OL

2-Amino-2-(3-(trifluoromethoxy)phenyl)ethan-1-OL

Cat. No.: B13599689
M. Wt: 221.18 g/mol
InChI Key: NZNJVYOKWZUJIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(3-(trifluoromethoxy)phenyl)ethan-1-OL is an organic compound with the molecular formula C9H10F3NO2. This compound is characterized by the presence of an amino group, a trifluoromethoxy group, and a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(3-(trifluoromethoxy)phenyl)ethan-1-OL typically involves the reaction of 3-(trifluoromethoxy)benzaldehyde with an appropriate amine source under controlled conditions. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The amino and trifluoromethoxy groups can participate in substitution reactions, where these groups are replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Amino-2-(3-(trifluoromethoxy)phenyl)ethan-1-OL is utilized in various fields of scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme interactions and protein binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-(trifluoromethoxy)phenyl)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying cellular processes and drug delivery mechanisms.

Comparison with Similar Compounds

  • 2-Amino-2-(3-(trifluoromethyl)phenyl)ethan-1-OL
  • 2-Amino-2-(4-(trifluoromethoxy)phenyl)ethan-1-OL
  • 2-Amino-2-(3-(trifluoromethoxy)phenyl)acetic acid

Uniqueness: 2-Amino-2-(3-(trifluoromethoxy)phenyl)ethan-1-OL is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable compound in various research applications.

Properties

Molecular Formula

C9H10F3NO2

Molecular Weight

221.18 g/mol

IUPAC Name

2-amino-2-[3-(trifluoromethoxy)phenyl]ethanol

InChI

InChI=1S/C9H10F3NO2/c10-9(11,12)15-7-3-1-2-6(4-7)8(13)5-14/h1-4,8,14H,5,13H2

InChI Key

NZNJVYOKWZUJIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.